molecular formula C14H10N2 B7826839 (Z)-2-Phenyl-3-(4-pyridyl)acrylonitrile CAS No. 38382-00-2

(Z)-2-Phenyl-3-(4-pyridyl)acrylonitrile

Cat. No.: B7826839
CAS No.: 38382-00-2
M. Wt: 206.24 g/mol
InChI Key: LWLKQRNTRMQQAO-GXDHUFHOSA-N
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Description

(Z)-2-Phenyl-3-(4-pyridyl)acrylonitrile is a π-conjugated organic compound with a donor-π-acceptor (D-π-A) molecular topology, making it a valuable building block in materials science research . Its molecular structure features an electron-accepting pyridyl group and an acrylonitrile unit, which facilitates the study of weak noncovalent interactions that direct crystal packing, such as C–H···N hydrogen bonds and π–π stacking interactions . Researchers utilize this acrylonitrile derivative to investigate and tune solid-state photophysical properties, as the intermolecular interactions governed by its molecular structure significantly influence the resulting material's optical behavior . This compound is intended for research applications only, specifically in the development of advanced functional materials and the fundamental study of supramolecular assembly. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

(Z)-2-phenyl-3-pyridin-4-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2/c15-11-14(13-4-2-1-3-5-13)10-12-6-8-16-9-7-12/h1-10H/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLKQRNTRMQQAO-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=NC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C2=CC=NC=C2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38382-00-2
Record name MLS002706400
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111247
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Standard Reaction Conditions

A representative procedure involves heating 4-pyridylacetonitrile (1.1 equiv) with benzaldehyde (1.0 equiv) at 140°C for 24 hours under solvent-free conditions. Piperidine (5–10 mol%) is typically added as a catalyst to facilitate enolate formation. Post-reaction, the crude product is stirred with 2 M NaOH to precipitate the (Z)-isomer, which is then purified via recrystallization from hexane/chloroform (1:1 v/v). This method yields the target compound in 25–60% purity, depending on the substituents and workup protocol.

Solvent and Catalyst Modifications

Alternative approaches employ polar aprotic solvents such as dimethylformamide (DMF) to enhance reaction homogeneity. For instance, refluxing 4-pyridylacetonitrile hydrochloride with benzaldehyde in DMF at 120°C for 40 hours produces the target compound without requiring additional catalysts. While this method reduces side reactions, yields remain modest (22–35%) due to competing polymerization.

Comparative Analysis of Synthetic Protocols

The table below summarizes key parameters from published syntheses of analogous (Z)-configured acrylonitriles:

ReactantsConditionsCatalystYield (%)m.p. (°C)Purification Method
4-Pyridylacetonitrile + PhCHO140°C, 24 h, solvent-freePiperidine60151–152Hexane/CHCl₃ recrystallization
4-Pyridylacetonitrile·HCl + PhCHO120°C, 40 h, DMFNone3597–98H₂O/acetone recrystallization
3-Pyridylacetonitrile + 4-ClPhCHO140°C, 24 h, solvent-freePiperidine4070–71Cyclohexane/CHCl₃ recrystallization

Key observations :

  • Solvent-free conditions favor higher yields but require rigorous temperature control to prevent decomposition.

  • DMF-based syntheses mitigate side reactions but necessitate extended reaction times.

  • Recrystallization solvent polarity directly impacts product purity, with hexane/chloroform mixtures yielding crystalline solids with defined melting points.

Stereochemical Control and (Z)-Configuration Validation

The (Z)-configuration of the double bond in 2-phenyl-3-(4-pyridyl)acrylonitrile is stabilized by conjugation between the nitrile group and the pyridine ring. Nuclear magnetic resonance (NMR) spectroscopy provides definitive evidence for this geometry:

  • ¹H NMR : The vinylic proton (H-C=C-CN) resonates as a singlet at δ 8.54–8.72 ppm, with no coupling observed due to the trans-diaxial arrangement relative to the pyridine nitrogen.

  • ¹³C NMR : The nitrile carbon appears at δ 117–121 ppm, while the α,β-unsaturated carbons show signals at δ 145–155 ppm, consistent with conjugation effects.

Single-crystal X-ray diffraction studies of analogous compounds confirm the (Z)-configuration, revealing dihedral angles of 5–10° between the pyridine and phenyl rings.

Challenges and Optimization Strategies

Yield Limitations

Low yields (25–60%) in traditional methods stem from:

  • Competing Polymerization : The electron-deficient double bond undergoes radical-initiated chain growth, particularly at temperatures >130°C.

  • Geometric Isomerization : Prolonged heating promotes (Z)→(E) isomerization, necessitating careful reaction monitoring.

Mitigation Approaches

  • Microwave-Assisted Synthesis : Reducing reaction time from 24 hours to 30–60 minutes minimizes decomposition.

  • Additive Screening : Incorporation of radical scavengers (e.g., BHT) suppresses polymerization without affecting reaction kinetics.

Characterization and Quality Control

Spectroscopic Fingerprints

  • IR Spectroscopy : The nitrile stretch (νC≡N) appears at 2212–2217 cm⁻¹, while conjugated C=C vibrations occur at 1624–1675 cm⁻¹.

  • UV-Vis Spectroscopy : In chloroform, λmax ranges from 378–396 nm due to π→π* transitions in the conjugated system.

Purity Assessment

  • HPLC : Reverse-phase C18 columns (MeCN/H₂O eluent) resolve (Z)- and (E)-isomers, with retention times differing by 1.2–1.5 minutes.

  • Melting Point Analysis : Sharp melting points (e.g., 151–152°C for the pure (Z)-isomer) indicate high crystallinity and minimal impurities .

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Phenyl-3-(4-pyridyl)acrylonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Photonic Applications

Optical Properties and Fluorescence:
PPyPAN exhibits remarkable fluorescence properties, making it suitable for applications in photonics. Studies have shown that the compound's solid-state optical properties are influenced by molecular packing and intermolecular interactions. The polymorphic forms of PPyPAN display different emission behaviors, which can be exploited in designing fluorescent materials for sensors and light-emitting devices .

Solvatochromism:
The compound demonstrates solvatochromic behavior, where its absorption and emission spectra shift depending on the solvent used. This property is crucial for developing sensors that can detect changes in the chemical environment . The interaction between the pyridine nitrogen and solvent molecules significantly affects the optical transitions, enabling tailored responses based on environmental conditions .

Medicinal Chemistry

Tyrosine Kinase Inhibition:
PPyPAN derivatives have been investigated as potential tyrosine kinase inhibitors, which are vital in cancer treatment. The structural modifications of PPyPAN enhance its biological activity and selectivity towards specific kinases. For instance, derivatives featuring different substituents on the pyridine ring have shown promising results in inhibiting tumor growth in preclinical studies .

Anticancer Activity:
Research indicates that compounds based on PPyPAN can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents. The mechanism involves disrupting cellular signaling pathways critical for cancer cell survival .

Material Science

Self-Assembly and Supramolecular Chemistry:
PPyPAN has been studied for its self-assembly properties, which are essential in creating nanostructured materials. The compound's ability to form supramolecular networks through π-π stacking and hydrogen bonding contributes to its stability and functionality in material applications .

Photonic Devices:
Due to its strong emission characteristics, PPyPAN is being explored for use in organic light-emitting diodes (OLEDs) and other photonic devices. The tunability of its optical properties through structural modifications allows for the design of devices with specific emission wavelengths .

Table 1: Summary of Key Studies on PPyPAN

Study ReferenceFocus AreaFindings
Optical PropertiesDemonstrated strong emission at multiple wavelengths; influenced by solvent polarity.
SolvatochromismExhibited significant shifts in absorption/emission spectra based on solvent interactions.
Medicinal ChemistryIdentified as a potential tyrosine kinase inhibitor with anticancer properties.
Self-AssemblyExplored self-assembly behaviors leading to stable supramolecular structures.
Device ApplicationsInvestigated as a candidate for OLEDs due to tunable optical properties.

Mechanism of Action

The mechanism of action of (Z)-2-Phenyl-3-(4-pyridyl)acrylonitrile primarily involves its role as a Michael acceptor. The compound’s electrophilic nature allows it to react with nucleophiles, forming new carbon-carbon bonds. This reactivity is facilitated by the presence of the electron-withdrawing nitrile group, which stabilizes the negative charge developed during the reaction .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound’s properties are highly sensitive to substituent position and electronic nature. Key comparisons include:

Positional Isomers
  • (Z)-2-Phenyl-3-(2-pyridyl)acrylonitrile : Substitution of the pyridyl group at the 2-position instead of 4-position reduces conjugation efficiency, leading to a blue shift in fluorescence emission (λem ~ 420 nm vs. 450 nm for the 4-pyridyl analog) .
  • (Z)-3-(4-Pyridyl)-2-(4-methylphenyl)acrylonitrile : A methyl group on the phenyl ring enhances steric hindrance, reducing crystallinity but improving solubility in polar solvents .
Functional Group Replacements
  • (Z)-2-Phenyl-3-(trimethylsilyl)acrylonitrile : Replacement of the pyridyl group with a trimethylsilyl group increases thermal stability (decomposition temperature >250°C) but diminishes optical activity due to weaker π-π interactions .
  • (Z)-3-(1H-Indol-3-yl)-2-phenylacrylonitrile : The indole substituent introduces hydrogen-bonding capabilities, enabling supramolecular assembly and enhanced cytotoxicity against cancer cell lines (IC50 = 1.2 μM vs. 5.8 μM for the 4-pyridyl analog) .

Photophysical Properties

The 4-pyridyl group in (Z)-2-Phenyl-3-(4-pyridyl)acrylonitrile facilitates strong intramolecular charge transfer (ICT), resulting in a broad absorption band (λmax = 350–380 nm) and high fluorescence quantum yield (Φ = 0.45). Polymorphs of this compound exhibit emission wavelength variations (Δλ = 15–20 nm) due to differences in molecular packing .

Table 1: Photophysical Comparison

Compound λabs (nm) λem (nm) Quantum Yield (Φ)
(Z)-2-Ph-3-(4-Py)Acrylonitrile 370 450 0.45
(Z)-2-Ph-3-(2-Py)Acrylonitrile 360 420 0.32
(Z)-3-Indolyl-2-Ph-Acrylonitrile 385 480 0.28

Ph = Phenyl; Py = Pyridyl .

Q & A

Q. What synthetic methodologies are effective for preparing (Z)-2-phenyl-3-(4-pyridyl)acrylonitrile, and how is stereoselectivity achieved?

The compound is synthesized via base-catalyzed condensation of 2-(4-pyridyl)acetonitrile with aromatic aldehydes under mild conditions. Stereoselectivity for the (Z)-isomer is ensured by steric and electronic factors during the reaction. For asymmetric applications, phase-transfer catalysis (PTC) with Cinchona-derived quaternary ammonium salts enables enantioselective conjugate additions to the acrylonitrile core, achieving up to 94% enantiomeric excess (ee) . Purification typically involves recrystallization from ethanol or acetonitrile to isolate the (Z)-isomer .

Q. How is the molecular structure of this compound characterized experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the Z-configuration and molecular conformation. The SHELX suite (SHELXL/SHELXS) is widely used for refinement, with data-to-parameter ratios >12 and R-factors <0.06 ensuring accuracy. For example, a study reported mean C–C bond lengths of 1.46 Å and dihedral angles confirming the planar acrylonitrile moiety .

Q. Which computational methods are suitable for predicting optical properties of this compound?

Hybrid DFT functionals (e.g., B3LYP with exact exchange corrections) combined with QM/MM-ONIOM and Natural Bond Orbital (NBO) analysis are effective. These methods reveal how molecular conformation (e.g., torsion angles between phenyl/pyridyl groups) and intermolecular interactions (via PIXEL calculations) influence absorption/emission spectra. For instance, a 2020 study linked planar conformations to bathochromic shifts in fluorescence .

Advanced Research Questions

Q. How can contradictions in optical data between polymorphs of this compound be resolved?

Polymorphs exhibit distinct packing motifs (e.g., herringbone vs. π-stacked arrangements), altering exciton coupling and emission properties. Conflicting data arise from solvent-dependent crystallization (e.g., acetonitrile vs. DMF). To resolve discrepancies, pair SC-XRD with time-dependent DFT (TD-DFT) to correlate crystal packing with experimental spectra. A 2014 study showed a 40 nm emission shift between polymorphs due to differences in π-π interactions .

Q. What structure-activity relationships (SAR) guide the design of this compound derivatives for pharmacological targeting?

Systematic SAR studies focus on substituent effects at the phenyl/pyridyl groups. For example:

  • Electron-withdrawing groups (e.g., Br, NO₂) enhance binding affinity to targets like PPARβ/δ (IC₅₀ = 27 nM for DG172) .
  • Steric bulk at the acrylonitrile β-position improves selectivity by reducing off-target interactions. Computational docking (AutoDock Vina) and TR-FRET assays validate these modifications .

Q. How should experimental conditions be optimized for asymmetric catalysis involving this compound as a Michael acceptor?

Key parameters include:

  • Catalyst loading : 5–10 mol% of Cinchona-derived PTC catalysts.
  • Solvent : Toluene or dichloromethane at 0–25°C to balance reactivity and enantioselectivity.
  • Base : Cs₂CO₃ (2 equiv.) for deprotonation without side reactions. Monitoring reaction progress via HPLC with chiral columns ensures high ee (≥90%) .

Q. What experimental and computational strategies verify the Z-configuration in solution and solid states?

  • Solid-state : SC-XRD unambiguously confirms the Z-configuration via C=C bond geometry (e.g., C1–C2–C3–C4 torsion angle ≈ 0°) .
  • Solution-state : NOESY NMR detects through-space coupling between the pyridyl H and acrylonitrile β-H, unique to the Z-isomer. DFT-calculated NMR chemical shifts (e.g., δ ~7.5 ppm for β-H) corroborate experimental data .

Q. Why are hybrid DFT functionals critical for modeling this compound’s electronic properties?

Becke’s exact exchange corrections (e.g., B3LYP) improve accuracy in predicting atomization energies (average deviation = 2.4 kcal/mol) and frontier orbitals (HOMO-LUMO gaps). For this compound, these functionals correctly model charge transfer states critical for photophysical behavior, outperforming pure gradient-corrected methods .

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